molecular formula C13H10ClNO2 B13387482 [1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-

[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-

Cat. No.: B13387482
M. Wt: 247.67 g/mol
InChI Key: KDOQFSIAEKVAEE-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and an amino and chloro substituent at the 4’ and 2’ positions of the other phenyl ring, respectively. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to form the corresponding amino derivative. The carboxylation of the biphenyl ring can be achieved through a Friedel-Crafts acylation reaction, followed by oxidation to convert the acyl group to a carboxylic acid. The chlorination step can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- finds applications in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- involves its interaction with specific molecular targets. The amino and chloro substituents can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can form ionic bonds with positively charged sites on proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-
  • [1,1’-Biphenyl]-4-carboxylic acid, 4’-chloro-
  • [1,1’-Biphenyl]-4-carboxylic acid, 2’-amino-

Uniqueness

The unique combination of amino and chloro substituents at specific positions on the biphenyl core distinguishes [1,1’-Biphenyl]-4-carboxylic acid, 4’-amino-2’-chloro- from other similar compounds. This unique arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-(4-amino-2-chlorophenyl)benzoic acid

InChI

InChI=1S/C13H10ClNO2/c14-12-7-10(15)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)

InChI Key

KDOQFSIAEKVAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(=O)O

Origin of Product

United States

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